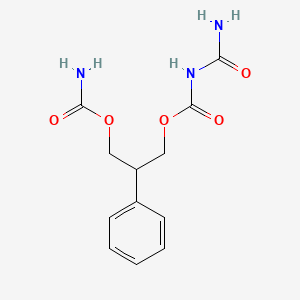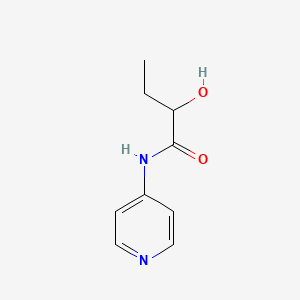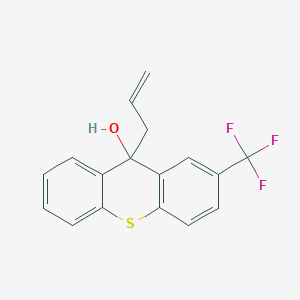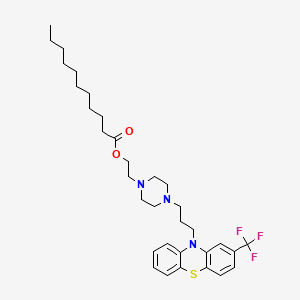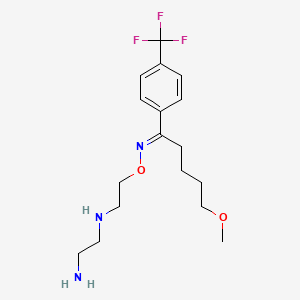
4-Undecene, 3-methyl-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Undecene, 3-methyl-, (Z)-” is a pivotal component extensively employed as a fundamental constituent in the synthesis of medicinal agents targeting inflammatory responses, oncological anomalies, and neural dysfunctions . It has a molecular formula of C12H24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Undecene, 3-methyl-, (Z)-” include a molecular weight of 168.32 . It has a predicted boiling point of 207.4±7.0 °C and a predicted density of 0.762±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Pheromones : This compound has been used in chemical synthesis, such as the preparation of (Z)-4-undecen-1-ol, which is a part of the sex pheromones of Drosophila melanogaster (Davis & Carlson, 1989).
Conformational Analysis in Chemistry : It plays a role in the study of polymethylated alkane derivatives, providing insights into conformational behaviors and the effects of oxygen-substituents (Göttlich et al., 1996).
Polymer Science : "4-Undecene, 3-methyl-, (Z)-" is utilized in the polymerization of hydroxyl functional polypropylene by metallocene catalysis, showcasing its application in advanced material synthesis (Paavola et al., 2005).
Biological Role and Sensory Properties : This compound is a volatile pheromone produced by females of the vinegar fly Drosophila melanogaster, used for species-specific communication and mate-finding. Its sensory properties have been studied in detail (Becher et al., 2017).
Copolymerization Studies : It's involved in copolymerization studies with ethylene, enhancing understanding of polymer science and engineering (Hakala et al., 2000).
Medical Research : In the field of medical research, derivatives of this compound have been synthesized and evaluated for their anti-tuberculosis activity, highlighting its potential in drug development (Walczak et al., 2004).
Propiedades
IUPAC Name |
(Z)-3-methylundec-4-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAIPNHDGQZST-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Undecene, 3-methyl-, (Z)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

